molecular formula C10H12INO2 B13662118 Ethyl 6-amino-2-iodo-3-methylbenzoate

Ethyl 6-amino-2-iodo-3-methylbenzoate

Cat. No.: B13662118
M. Wt: 305.11 g/mol
InChI Key: VWXVVFJNCRHHCH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-iodo-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group at the 6th position, an iodine atom at the 2nd position, and a methyl group at the 3rd position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-iodo-3-methylbenzoate typically involves a multi-step process One common method starts with the iodination of 3-methylbenzoic acid to introduce the iodine atom at the 2nd position This is followed by esterification with ethanol to form ethyl 2-iodo-3-methylbenzoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-iodo-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl 6-amino-2-iodo-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-iodo-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and amino group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Ethyl 6-amino-2-iodo-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 2-iodo-3-methylbenzoate: Lacks the amino group, which may result in different reactivity and applications.

    Ethyl 6-amino-3-methylbenzoate:

    Ethyl 6-amino-2-chloro-3-methylbenzoate: Contains a chlorine atom instead of iodine, leading to differences in reactivity and biological activity.

The uniqueness of this compound lies in the combination of the iodine atom and amino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

ethyl 6-amino-2-iodo-3-methylbenzoate

InChI

InChI=1S/C10H12INO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3

InChI Key

VWXVVFJNCRHHCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1I)C)N

Origin of Product

United States

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